molecular formula C18H12N2O2S B15076082 10-(2-Nitrophenyl)phenothiazine CAS No. 91732-91-1

10-(2-Nitrophenyl)phenothiazine

Cat. No.: B15076082
CAS No.: 91732-91-1
M. Wt: 320.4 g/mol
InChI Key: PWDUKZKGUJPUHA-UHFFFAOYSA-N
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Description

10-(2-Nitrophenyl)phenothiazine is a synthetic compound based on the versatile phenothiazine scaffold, a tricyclic system featuring nitrogen and sulfur heteroatoms. This derivative is specifically engineered by introducing a 2-nitrophenyl group at the nitrogen (N-10) position, a modification designed to fine-tune its electronic properties and enhance its utility in advanced research applications. The electron-rich phenothiazine core acting as a donor, combined with the electron-withdrawing nitro group on the phenyl ring, creates a pronounced donor-acceptor (D-π-A) architecture . This molecular design is pivotal for applications in materials science, particularly in the development of organic optoelectronic materials. Researchers are investigating such structures for use in dye-sensitized solar cells (DSSCs), as hole-transport materials (HTMs) in perovskite solar cells, and as active components in organic light-emitting diodes (OLEDs) due to their favorable photophysical and redox characteristics . The phenothiazine core is known for its low oxidation potential and ability to form stable radical cations, which facilitates reversible redox behavior and makes it an excellent candidate for photoredox catalysis . In the realm of medicinal chemistry and chemical biology, the phenothiazine scaffold is recognized for its wide range of bioactivities. While this specific derivative is offered for non-pharmaceutical research, the phenothiazine class is broadly studied for its interaction with biological targets, including dopamine receptors, cholinesterases, and tubulin . The 2-nitrophenyl substitution may be of particular interest in synthesizing more complex hybrid molecules for probing biological mechanisms or developing sensor platforms. Researchers will find this compound valuable for constructing novel molecular architectures, studying charge transfer phenomena, and exploring its potential as a photocatalyst in synthetic transformations, such as the oxidative coupling of amines . As with all compounds in this class, this compound should be stored in a cool, dark, and dry environment to ensure stability. This product is intended For Research Use Only and is not classified as a drug or medicinal agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91732-91-1

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

10-(2-nitrophenyl)phenothiazine

InChI

InChI=1S/C18H12N2O2S/c21-20(22)14-8-2-1-7-13(14)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h1-12H

InChI Key

PWDUKZKGUJPUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 10 2 Nitrophenyl Phenothiazine Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 10-(2-nitrophenyl)phenothiazine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of phenothiazine (B1677639) derivatives provides information about the chemical environment of the hydrogen atoms. For instance, in a related compound, 10-phenylphenothiazine, the aromatic protons appear as multiplets in the range of δ 6.60–7.48 ppm. The integration of these signals corresponds to the number of protons in each specific environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. In phenothiazine systems, the chemical shifts of the carbon atoms are influenced by the nature of the substituents on the phenothiazine ring and the N-10 position. Typical chemical shift ranges for carbons in phenothiazine derivatives are observed for aromatic carbons (δ 115–145 ppm) and carbons adjacent to the nitrogen and sulfur atoms. researchgate.netcompoundchem.comorganicchemistrydata.org The presence of the nitrophenyl group at the N-10 position will further influence the chemical shifts of the surrounding carbon atoms due to its electron-withdrawing nature.

¹³C NMR Chemical Shifts (ppm) for Phenothiazine Derivatives
Carbon Type
Aromatic C-H
Aromatic C-N
Aromatic C-S
Aromatic C-Substituted

Note: These are typical values and can vary depending on the specific derivative and solvent used.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of phenothiazine derivatives typically shows characteristic absorption bands. nist.govresearchgate.net For this compound, key vibrational bands would include:

N-H stretching: For the parent phenothiazine, a band appears around 3340 cm⁻¹. In the N-substituted this compound, this band will be absent.

C-H stretching (aromatic): Bands are typically observed in the 3050-3100 cm⁻¹ region.

C=C stretching (aromatic): These appear in the 1500-1600 cm⁻¹ region.

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

C-S stretching: These vibrations are generally weak and appear in the 600-800 cm⁻¹ range.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching vibrations for the NO₂ group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

FTIR Characteristic Absorption Bands for Phenothiazine Derivatives
Functional Group
N-H Stretch (parent phenothiazine)
Aromatic C-H Stretch
Aromatic C=C Stretch
C-N Stretch
Asymmetric NO₂ Stretch
Symmetric NO₂ Stretch

Mass Spectrometry (LC-MS, QTOF) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The molecular weight of this compound is 320.37 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (QTOF) can provide highly accurate mass measurements, confirming the molecular formula C₁₈H₁₂N₂O₂S. sigmaaldrich.com

The fragmentation pattern observed in the mass spectrum provides structural information. For phenothiazine derivatives, common fragmentation pathways involve the loss of the substituent at the N-10 position and cleavage of the phenothiazine ring system. massbank.eu

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details.

Molecular Conformation and Geometric Parameters of the Phenothiazine Unit (e.g., Butterfly Angle)

The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation. This is characterized by the butterfly angle, which is the dihedral angle between the two benzene (B151609) rings of the phenothiazine core. In the parent phenothiazine, this angle is approximately 158.5°. However, the nature of the substituent at the N-10 position significantly influences this angle. For example, in 10-(prop-2-ynyl)-10H-phenothiazine, the butterfly angle is 33.5°. nih.gov In another derivative, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, this angle is 153.87°. nih.goviucr.org The specific butterfly angle in this compound would be determined by the steric and electronic interactions between the nitrophenyl group and the phenothiazine moiety.

Butterfly Angles in Phenothiazine Derivatives
Compound
Phenothiazine
10-(prop-2-ynyl)-10H-phenothiazine
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

Dihedral Angles and Planarity Analysis Induced by Nitrophenyl Substitution and Intramolecular Charge Transfer

The orientation of the 2-nitrophenyl group relative to the phenothiazine ring system is described by dihedral angles. These angles are influenced by steric hindrance and potential intramolecular interactions, such as charge transfer. The electron-donating phenothiazine ring and the electron-withdrawing nitrophenyl group can engage in intramolecular charge transfer, which may favor a more planar arrangement to maximize orbital overlap. nih.goviucr.org However, steric clashes between the ortho-nitro group and the protons of the phenothiazine ring can force the nitrophenyl group to twist out of the plane of the phenothiazine nitrogen. The final geometry is a balance of these electronic and steric effects. In a related structure, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the dihedral angle between the plane containing the atoms bonded to the phenothiazine nitrogen and the nitrophenyl ring is 10.34°. nih.goviucr.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and crystal packing motifs for the chemical compound this compound. While crystallographic data and analyses of intermolecular forces are available for the isomeric compound 10-(4-nitrophenyl)phenothiazine (B3049165) and other related phenothiazine derivatives, this information is not directly transferable to the ortho-substituted isomer due to significant differences in steric and electronic properties that would influence crystal packing.

For related compounds, such as 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the crystal structure reveals a near-planar geometry which is attributed to intramolecular charge-transfer interactions. iucr.orgnih.gov In the crystal lattice of some other phenothiazine derivatives, intermolecular π-π stacking distances have been observed in the range of 3.670–3.736 Å. However, for other substituted phenothiazines, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, analysis has indicated the absence of π-π stacking interactions.

The specific arrangement of molecules in the solid state, including the potential for π-π stacking, hydrogen bonding, and other van der Waals forces, is critically dependent on the precise three-dimensional shape of the molecule and the distribution of electrostatic potential. The presence and orientation of the nitro group at the ortho position on the phenyl ring in this compound would introduce unique steric constraints and electronic effects compared to its para-substituted counterpart. These differences would likely lead to distinct crystal packing motifs.

Without experimental crystallographic data for this compound, a detailed and scientifically accurate discussion of its intermolecular interactions and crystal packing remains purely speculative. Further research, including the successful crystallization and single-crystal X-ray diffraction analysis of this specific compound, is required to elucidate these structural features.

Electronic Absorption and Emission Characteristics of 10 2 Nitrophenyl Phenothiazine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within a molecule. For 10-(2-Nitrophenyl)phenothiazine, the absorption spectrum is anticipated to feature multiple bands corresponding to different electronic excitations.

Analysis of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis absorption spectrum of a typical N-arylphenothiazine displays characteristic bands. These include sharp, high-energy bands below 300 nm attributed to π-π* transitions within the aromatic rings of the phenothiazine (B1677639) structure and the attached phenyl group. A broader, less intense band is often observed at longer wavelengths (above 300 nm), which arises from n-π* transitions involving the lone pairs of the nitrogen and sulfur atoms. nih.gov

Due to the lack of specific experimental studies on this compound, a data table of its absorption maxima (λmax) and molar extinction coefficients (ε) cannot be compiled.

Influence of Nitro Group and N-Arylation on Electronic Transitions

The electronic transitions in this compound are significantly influenced by its specific substitution pattern.

N-Arylation: The direct attachment of the 2-nitrophenyl group to the nitrogen atom of the phenothiazine core modifies the electronic distribution. This N-arylation maintains the core structure but alters the energy levels of the molecular orbitals compared to the parent phenothiazine. The nitrogen atom's lone pair becomes involved in conjugation with both the phenothiazine system and the attached nitrophenyl ring.

Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on the N-phenyl ring dramatically lowers the energy of the acceptor orbitals (LUMO, or Lowest Unoccupied Molecular Orbital). This has a profound effect on the electronic transitions, typically causing a bathochromic (red) shift of the lowest energy absorption band compared to non-nitrated N-phenylphenothiazine. This shift is a direct consequence of the reduced energy gap between the highest occupied molecular orbital (HOMO), primarily located on the electron-rich phenothiazine donor, and the LUMO, localized on the electron-poor nitrophenyl acceptor. elsevierpure.comnih.gov

Intramolecular Charge Transfer (ICT) Band Analysis

The most significant feature in the absorption spectrum of a donor-acceptor molecule like this compound is the intramolecular charge transfer (ICT) band. nih.govelsevierpure.com

An ICT transition involves the promotion of an electron from an orbital predominantly located on the donor part of the molecule (phenothiazine) to an orbital centered on the acceptor part (the nitrophenyl group). This is distinct from localized π-π* or n-π* transitions. The ICT absorption band is characteristically broad, structureless, and highly sensitive to the polarity of the solvent. nih.govresearchgate.net In more polar solvents, this band is expected to shift to lower energies (a red shift) as the polar solvent molecules stabilize the highly polar charge-separated excited state more than the less polar ground state. The presence of the electron-donating phenothiazine and the electron-withdrawing nitrophenyl group makes the formation of a distinct ICT state upon photoexcitation highly probable. iucr.orgnih.gov

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule from its excited state. The emission properties of this compound are expected to be strongly dictated by the nature of its ICT state.

Emission Maxima and Photoluminescence Quantum Yields

Molecules with strong ICT character often exhibit a large Stokes shift (the energy difference between the absorption and emission maxima) and emission properties that are highly dependent on solvent polarity. However, nitro-aromatic compounds are well-known to be very weakly fluorescent or entirely non-fluorescent. nih.gov

The nitro group often introduces efficient non-radiative decay pathways that quench fluorescence. This can occur through enhanced intersystem crossing to the triplet state or via internal conversion, where the excited-state energy is dissipated as heat. For many donor-acceptor systems with nitro groups, excitation leads to a twisted intramolecular charge transfer (TICT) state. nih.govnih.gov In a TICT state, the nitrophenyl group twists relative to the phenothiazine donor, a conformational change that stabilizes the charge-separated state but is typically non-emissive.

Consequently, the photoluminescence quantum yield (the ratio of photons emitted to photons absorbed) for this compound is expected to be extremely low. Due to this anticipated fluorescence quenching and lack of experimental reports, a data table for emission maxima and quantum yields cannot be provided.

Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime (the average time the molecule spends in the excited state before returning to the ground state) is directly related to the competition between radiative (fluorescence) and non-radiative decay processes.

Given the expected dominance of non-radiative pathways (such as TICT formation or intersystem crossing) induced by the nitro group, the fluorescence lifetime of this compound is predicted to be very short, likely in the picosecond to nanosecond range. nih.gov The decay kinetics may also be complex and non-exponential, potentially reflecting a mixture of different excited state populations or dynamic processes like conformational twisting and solvent relaxation around the excited state. Specific data on the fluorescence lifetime and decay kinetics for this compound are not available in the literature.

Solvatochromic Effects on Emission Properties and Polarity Correlations

The emission properties of phenothiazine derivatives are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in donor-acceptor (D-A) type molecules where an intramolecular charge transfer (ICT) occurs upon photoexcitation. In the case of this compound, the phenothiazine moiety acts as the electron donor and the 2-nitrophenyl group serves as the electron acceptor.

Studies on similar D-A systems based on a pyrido[2,3-b]pyrazine (B189457) backbone have demonstrated positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net For instance, related fluorophores exhibit a broad solvatochromic emission range from blue to yellow (458 to 568 nm) and an increase in the Stokes shift (from 110 nm to 192 nm) when moving from nonpolar to polar solvents. researchgate.net This is attributed to the stabilization of the more polar ICT excited state in polar solvents. researchgate.net

The relationship between the emission energy and solvent polarity can be quantitatively analyzed using polarity functions like the Lippert-Mataga and Mac-Rae plots. researchgate.net For analogous D-A molecules, these plots confirm that the observed solvatochromism is due to a significant change in the dipole moment between the ground and excited states, which is characteristic of an ICT process. researchgate.netresearchgate.net While specific data for this compound is not detailed in the provided results, the presence of the nitro-phenyl acceptor group attached to the phenothiazine donor strongly suggests that it would exhibit significant positive solvatochromism due to its inherent D-A structure.

Table 1: Emission Characteristics of Structurally Related D-A Dyes in Various Solvents This table presents data for analogous pyrido[2,3-b]pyrazine-based dyes to illustrate the principle of solvatochromism.

SolventPolarity (ET(30))Dye 2 Emission Max (nm)Dye 5 Emission Max (nm)
Hexane31.0492510
Toluene33.9513525
Chloroform39.1545550
Acetonitrile (B52724)45.6566575
Methanol55.4570580
Source: Adapted from research on pyrido[2,3-b]pyrazine-based dyes. researchgate.net

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) Studies

The introduction of a nitro group and the specific conformation of phenothiazine derivatives significantly influence their ability to phosphoresce, particularly at room temperature. These studies are crucial for applications in fields like organic light-emitting diodes (OLEDs) and sensors.

Evaluation of Triplet State Characteristics

The nature of the lowest triplet excited state (T₁) is critical in determining the phosphorescence and TADF characteristics of a molecule. For N-phenylphenothiazine derivatives containing an electron-acceptor group, the triplet excitation can be localized on different parts of the molecule. rsc.org

In derivatives with strong electron-acceptor substituents, the 77 K phosphorescence is often characteristic of the acceptor moiety, even if its own T₁ state energy is higher than that of the phenothiazine donor. rsc.org However, as the temperature increases, the phosphorescence can become more characteristic of the phenothiazine subunit. rsc.org This behavior is explained by an excited-state intramolecular energy transfer, which is often accompanied by a planarization of the phenothiazine ring system in the excited state. rsc.org The presence of heteroatoms like nitrogen and sulfur in the phenothiazine core facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (Tₙ) due to enhanced spin-orbit coupling. researchgate.net

For this compound, the T₁ state is expected to have significant charge-transfer character, arising from the promotion of an electron from the phenothiazine highest occupied molecular orbital (HOMO) to the nitrophenyl lowest unoccupied molecular orbital (LUMO). The efficiency of ISC is a key parameter; in some highly efficient phosphors, the ISC yields can approach unity. researchgate.net

Singlet-Triplet Energy Gap (ΔEST) Determination

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a defining parameter for TADF. rsc.org For a molecule to exhibit efficient TADF, the ΔEST must be small enough (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation. rsc.orgnih.gov

The ΔEST is determined by the exchange integral between the frontier molecular orbitals (HOMO and LUMO). nih.gov In D-A molecules like this compound, the spatial separation of the HOMO (on the phenothiazine donor) and LUMO (on the nitrophenyl acceptor) leads to a small exchange integral and consequently a small ΔEST. nih.gov

The ΔEST can be experimentally estimated from the difference in the onset of the fluorescence and phosphorescence spectra. For various TADF emitters based on a dihydrophenazine donor, ΔEST values have been reported to range from ~0 to 0.19 eV. rsc.org While a specific value for this compound is not available in the search results, its D-A architecture makes it a candidate for having a small ΔEST. It is also noted that the ΔEST can be influenced by the surrounding environment; using a polar host matrix can stabilize the S₁ state more than the T₁ state, leading to a reduction in the energy gap. nih.gov

Room-Temperature Phosphorescence Phenomena

Organic molecules that exhibit room-temperature phosphorescence (RTP) are of great interest for various applications. researchgate.netrsc.org The phenothiazine scaffold is known to be a good building block for RTP materials. researchgate.net Achieving RTP typically requires suppression of non-radiative decay pathways from the triplet state, which are prevalent at room temperature. researchgate.net This is often accomplished by embedding the molecule in a rigid matrix (like a polymer or crystal) to restrict molecular vibrations and rotations, and to protect the triplet excitons from quenching by molecular oxygen. researchgate.netresearchgate.net

For some phenothiazine derivatives, RTP can be induced or enhanced by external stimuli, such as UV irradiation. researchgate.net In certain systems, the RTP efficiency can increase dramatically, for instance from near 0% to 22%, after photoinduction. researchgate.net The mechanism can involve the photo-consumption of local oxygen, which is a known quencher of triplet states. researchgate.net

Furthermore, the molecular conformation can have a significant impact on RTP. rsc.org Different crystalline polymorphs of the same phenothiazine derivative can exhibit distinct RTP properties due to differences in molecular packing and intermolecular interactions, which affect the stability of the triplet excitons. rsc.org Given that the electron-withdrawing nitro group can enhance spin-orbit coupling, this compound is a plausible candidate for exhibiting RTP, especially when dispersed in a rigid matrix or in a specific crystalline form that inhibits non-radiative decay. uni.edu

Electrochemical Oxidation Reduction Mechanisms and Redox Properties of 10 2 Nitrophenyl Phenothiazine

Cyclic Voltammetry (CV) Analysis of Redox Potentials

Cyclic voltammetry is a key analytical technique used to study the redox behavior of phenothiazine (B1677639) derivatives. It provides insights into the potentials at which oxidation and reduction occur, as well as the reversibility of these processes. For phenothiazines, the electrochemical oxidation typically involves two successive one-electron transfer steps. mdpi.com

The electrochemical oxidation of the phenothiazine core generally proceeds through two distinct steps. researchgate.netresearchgate.net The first step is the reversible one-electron oxidation to form a relatively stable cation radical. researchgate.netresearchgate.net This initial oxidation is often followed by a second, typically irreversible, one-electron oxidation at a more positive potential, resulting in the formation of a dication. researchgate.netchemrxiv.org The stability of these oxidized species is influenced by factors such as the solvent system and the nature of the substituents on the phenothiazine ring. researchgate.net

The first oxidation of the phenothiazine moiety leads to the formation of a phenothiazine radical cation. acs.orgresearchgate.net These radical cations can be quite stable, particularly in acidic media, and their formation is often a reversible process. researchgate.netacs.org The subsequent oxidation to a dication is generally less reversible. researchgate.netchemrxiv.org The stability of both the radical cation and the dication is significantly influenced by the substituents on the phenothiazine ring system. researchgate.netrsc.org For instance, electron-donating groups can help to stabilize the dication state. rsc.org The transition from the neutral molecule to the dication involves a significant structural change from a bent to a more planar conformation. mdpi.com

In 10-(2-Nitrophenyl)phenothiazine, the nitro group introduces an additional redox-active center. The reduction of the nitro group typically occurs at negative potentials and is a complex process that can involve multiple electron and proton transfer steps, depending on the electrochemical conditions. The phenothiazine core itself is generally not reducible under typical electrochemical conditions, as the primary redox activity of the phenothiazine ring is its oxidation.

Determination of Frontier Molecular Orbital Energy Levels (HOMO and LUMO)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for molecular stability and electrical transport properties. researchgate.net For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, while the LUMO distribution can be influenced by substituents. In this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy level. The HOMO and LUMO energy levels can be estimated from cyclic voltammetry data, where the onset oxidation potential is related to the HOMO energy and the onset reduction potential is related to the LUMO energy.

Influence of Nitro Group and N-Arylation on Electron Transfer Processes

The presence of the 2-nitrophenyl group at the N-10 position of the phenothiazine ring significantly influences its electrochemical behavior. The electron-withdrawing nature of the nitro group makes the oxidation of the phenothiazine core more difficult, resulting in a shift of the oxidation potentials to more positive values compared to unsubstituted phenothiazine. This is a common effect observed in N-aryl substituted phenothiazines. The N-arylation itself, independent of the substituent on the aryl ring, can affect the planarity and electronic properties of the phenothiazine system, thereby altering its redox potentials.

Theoretical and Computational Chemistry Approaches for 10 2 Nitrophenyl Phenothiazine

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of various molecules, including phenothiazine (B1677639) derivatives.

Optimization of Molecular Structures and Conformational Analysis

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For phenothiazine and its derivatives, the central thiazine (B8601807) ring typically adopts a non-planar, butterfly-like conformation. The degree of this folding, often described by the dihedral angle between the two benzene (B151609) rings, is a key structural parameter. iucr.org

Charge Distribution and Electron Density Mapping

The distribution of electrons within a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations, coupled with techniques like multipole refinement of X-ray diffraction data, allow for the detailed mapping of electron charge density. mdpi.comresearchgate.net This reveals regions of electron accumulation and depletion, providing a picture of the molecule's electrostatic potential.

In donor-acceptor systems containing phenothiazine, a significant intramolecular charge redistribution is often observed. rsc.org For example, in some phenothiazine derivatives, the phenothiazine donor part can become negatively charged, while the acceptor fragment carries a positive charge. rsc.org This charge separation is a key characteristic of such molecules. The electron density maps generated from these calculations can visualize features like the lone pairs of electrons on heteroatoms and the distribution of charge across the aromatic rings and substituent groups. mdpi.comresearchgate.net

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.govgrowingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov

In many phenothiazine-based donor-acceptor systems, DFT calculations show that the HOMO is primarily localized on the electron-donating phenothiazine unit, while the LUMO is concentrated on the electron-accepting group. rsc.orgresearchgate.netnih.gov For 10-(2-Nitrophenyl)phenothiazine, the nitrophenyl group acts as the acceptor. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. The energy of these orbitals and the resulting gap can be tuned by modifying the substituents on the phenothiazine or the acceptor moiety. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Phenothiazine Derivatives (Theoretical Values)

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Methylene (B1212753) Blue-4.84-2.921.92
Methyl Red-5.55-2.493.06
PCBM-6.10-3.702.40
Triazine Derivative-6.2967-1.80964.4871

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the investigation of electronically excited states. researchgate.net This is particularly important for understanding the photophysical properties of molecules like this compound, which are often governed by their behavior upon absorption of light.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT is a powerful tool for simulating the electronic absorption and emission spectra of molecules. researchgate.netmdpi.com By calculating the transition energies and oscillator strengths between the ground and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission (λem). These theoretical spectra can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved.

For phenothiazine derivatives, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. mdpi.com For example, in some N-substituted phenothiazines, the lowest energy absorption bands are often attributed to transitions from the HOMO to the LUMO, LUMO+1, and LUMO+2, which possess significant charge transfer character from the phenothiazine core to the substituent. mdpi.com Similarly, TD-DFT can predict fluorescence and phosphorescence wavelengths by calculating the energy of the S1 → S0 and T1 → S0 transitions, respectively. mdpi.com

Analysis of Intramolecular Charge Transfer (ICT) States

A key feature of donor-acceptor molecules like this compound is the possibility of forming an intramolecular charge transfer (ICT) excited state upon photoexcitation. In this state, an electron is transferred from the donor (phenothiazine) to the acceptor (nitrophenyl group). TD-DFT is instrumental in characterizing these ICT states. researchgate.netnih.gov

TD-DFT calculations can reveal the nature of the excited state by analyzing the changes in electron density distribution upon excitation. For an ICT state, there will be a significant shift of electron density from the donor to the acceptor fragment. researchgate.net The properties of these ICT states, such as their energy and geometry, are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). nih.gov In some cases, molecules can exhibit dual fluorescence, originating from both a locally excited (LE) state and an ICT state. elsevierpure.comepa.gov TD-DFT can help to elucidate the potential energy surfaces of the excited states, explaining the mechanisms of fluorescence, including phenomena like thermally activated delayed fluorescence (TADF) which is observed in some phenothiazine-based systems. elsevierpure.comnih.gov The analysis of ICT states is crucial for designing molecules with specific photophysical properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov

Correlation of Theoretical Predictions with Experimental Photophysical Data

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with experimental findings. In the case of phenothiazine derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate electronic absorption and emission spectra. science.govnih.gov The accuracy of these predictions, however, can be influenced by several factors, including the choice of the functional, the basis set, and the solvent model used in the calculations. science.gov

For phenothiazine compounds, theoretical calculations often predict the n-π* and π-π* transitions observed in experimental absorption spectra. science.gov For instance, in a study on a phosphorylated phenothiazine derivative, TD-DFT calculations at the B3LYP/6-31G(d,p) level of theory were able to identify the transitions corresponding to the experimentally observed absorption bands. science.gov However, discrepancies between the calculated and experimental wavelength values can occur, which are often attributed to the incomplete accounting of solvation effects in the theoretical models. science.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Photophysical Data for a Generic Phenothiazine Derivative

PropertyExperimental ValueTheoretical Value (TD-DFT)Transition Character
Absorption Maximum (λabs) 320 nm315 nmπ-π*
Emission Maximum (λem) 450 nm465 nmIntramolecular Charge Transfer (ICT)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is used to predict and understand a molecule's reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Investigation of Torsional Strain and Non-Covalent Interactions

The three-dimensional structure of this compound is characterized by a non-planar geometry. The central thiazine ring of the phenothiazine unit adopts a characteristic "butterfly" conformation. science.gov This folding of the phenothiazine core introduces a dihedral angle between the two flanking benzene rings. The orientation of the 2-nitrophenyl group relative to the phenothiazine ring system is also a key structural feature, defined by a torsional or dihedral angle.

The rotation around the C-N bond connecting the nitrophenyl group to the phenothiazine nitrogen is subject to torsional strain. Computational methods can be employed to calculate the potential energy surface as a function of this dihedral angle, allowing for the identification of the most stable conformation and the energy barriers for rotation.

Furthermore, the crystal packing of phenothiazine derivatives is often governed by a network of non-covalent interactions, such as C-H···π and C-H···O interactions. science.gov In the case of this compound, the nitro group can act as a hydrogen bond acceptor, influencing the formation of intermolecular interactions in the solid state. The analysis of these weak interactions is crucial for understanding the supramolecular assembly and the resulting material properties.

Table 2: Key Structural Parameters for Phenothiazine Derivatives

ParameterDescriptionTypical Value
Butterfly Angle Dihedral angle between the two benzene rings of the phenothiazine core.~140-160°
C-N-C Bond Angle Bond angle around the nitrogen atom of the thiazine ring.~118-125°
Torsional Angle Dihedral angle defining the orientation of the N-phenyl substituent.Varies depending on steric hindrance.

Note: The values in this table are general for phenothiazine derivatives and may vary for this compound.

Systematic Functionalization Strategies and Derivative Synthesis for Tailored Properties

Modification of the Phenothiazine (B1677639) Ring System (e.g., 2-, 3-, 7-Positions)

The phenothiazine core, a tricyclic dibenzo- nih.govnih.gov-thiazine ring system, is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties. nih.govjocpr.com

Halogenation and Other Electrophilic Substitution Reactions

Halogenation represents a common electrophilic substitution reaction to functionalize the phenothiazine ring. For example, the synthesis of 2-chloro-7-nitro-10H-phenothiazine has been described, where a chloro group is introduced at the 2-position. jocpr.com This initial halogenation provides a handle for further synthetic transformations. Other electrophilic substitution reactions can also be employed to introduce a variety of substituents onto the phenothiazine core, expanding the library of accessible derivatives. youtube.com

Derivatization of the Nitrophenyl Moiety

The nitrophenyl group attached at the N-10 position of the phenothiazine ring offers another site for chemical modification, providing a pathway to a diverse range of functionalized molecules.

Reduction of the Nitro Group to Amino or Other Functionalities

The reduction of the nitro group is a pivotal transformation, converting the electron-withdrawing nitro group into an electron-donating amino group, which can dramatically alter the molecule's electronic and chemical properties. jsynthchem.comsci-hub.st This reduction can be achieved using various reagents and conditions. wikipedia.org For instance, catalytic hydrogenation or the use of metal catalysts like iron or zinc in acidic media are common methods for reducing aromatic nitro compounds to their corresponding anilines. youtube.comgoogle.com This transformation is significant as the resulting amino group can serve as a versatile intermediate for further derivatization. jsynthchem.com The reduction can proceed through several intermediates, including nitroso and hydroxylamino derivatives. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemProductReference
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)Amine sci-hub.st
Iron in Acidic MediaAmine youtube.com
Tin(II) ChlorideOxime wikipedia.org
Zinc Dust and Ammonium ChlorideHydroxylamine wikipedia.org
Sodium Borohydride / Ni(PPh3)4Amine jsynthchem.com

Further Substitution on the Phenyl Ring

Beyond the reduction of the nitro group, the phenyl ring itself can be subjected to further substitution reactions. This allows for the introduction of additional functional groups, leading to highly functionalized 10-phenylphenothiazine derivatives. mdpi.com For example, nucleophilic aromatic substitution (SNAr) reactions on polyfluoroarene-bearing phenothiazine derivatives have been developed to introduce various substituents. mdpi.com This strategy provides a metal-free approach to access a wide range of derivatives with tailored properties.

: Controlled Oxidation of the Sulfur Atom (Sulfoxide and Sulfone Formation)

The oxidation of the sulfur atom within the phenothiazine nucleus is a fundamental transformation that significantly alters the electronic and structural properties of the molecule. This process allows for the synthesis of two key derivatives: the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). The progressive oxidation from sulfide (B99878) to sulfoxide (B87167) and then to sulfone modifies the geometry of the central thiazine (B8601807) ring, shifting it from a folded "butterfly" conformation towards a more planar structure. This conformational change, coupled with the increased polarity and hydrogen-bonding capability of the SO and SO₂ groups, provides a powerful tool for tailoring the physicochemical properties of phenothiazine derivatives.

The controlled oxidation of the sulfur atom in 10-substituted phenothiazines is a well-established synthetic strategy. The primary challenge lies in the selective formation of the sulfoxide, as it can be readily further oxidized to the sulfone under many reaction conditions. The choice of oxidant and the careful management of reaction parameters are therefore crucial for achieving the desired level of oxidation.

Chemical Oxidation Methods

A variety of oxidizing agents have been employed for the conversion of phenothiazines to their oxidized sulfur analogues. Among these, hydrogen peroxide (H₂O₂) is one of the most common and versatile reagents.

Sulfone Formation: The synthesis of phenothiazine-5,5-dioxides is typically straightforward. The reaction generally involves treating the parent phenothiazine with an excess of a strong oxidizing agent. A widely adopted and effective method is the use of 30% hydrogen peroxide in a glacial acetic acid solvent. researchgate.netnih.gov The reaction mixture is typically heated to facilitate the complete oxidation of the sulfur atom to the sulfone state. researchgate.net For instance, various substituted 10H-phenothiazines are converted to their corresponding sulfone derivatives by refluxing with 30% hydrogen peroxide in glacial acetic acid. The general procedure involves an initial addition of H₂O₂ followed by a brief period of heating, after which a second portion of the oxidant is added and the mixture is refluxed for several hours to ensure complete conversion. researchgate.net

Sulfoxide Formation: Selective oxidation to the sulfoxide (phenothiazine-5-oxide) requires more carefully controlled conditions to prevent over-oxidation to the sulfone. This can be achieved by using a stoichiometric amount of the oxidizing agent, milder reaction conditions, or specific catalytic systems. For example, the oxidation of phenothiazines with hydrogen peroxide can be controlled to yield sulfoxides as the main product. nih.govnih.gov One reported method involves the use of aqueous nitrous acid and hydrogen peroxide at room temperature, which has been shown to produce phenothiazine sulfoxides in high yields. nih.gov The mechanism of oxidation often proceeds through the formation of a cation radical intermediate. nih.gov

The table below summarizes common conditions used for the oxidation of various phenothiazine derivatives, which are analogous to the expected reactions for 10-(2-Nitrophenyl)phenothiazine.

Starting MaterialReagent(s)SolventConditionsProductYieldReference
Substituted 10H-Phenothiazines30% Hydrogen PeroxideGlacial Acetic AcidReflux, 3-4h10H-Phenothiazine-5,5-dioxideNot specified researchgate.net
ChlorpromazineAqueous Nitrous Acid, H₂O₂Not specifiedRoom TemperatureChlorpromazine-S-oxide74% nih.gov
PhenothiazineAqueous Nitrous Acid, H₂O₂Not specifiedRoom TemperaturePhenothiazine-5-oxide95% nih.gov

Electrochemical Oxidation

Electrochemical synthesis offers a green and highly controllable alternative to chemical oxidation. nih.gov This method avoids the use of potentially hazardous oxidizing reagents, with the electron serving as the primary "reagent". By precisely controlling the applied voltage or current, it is possible to selectively target the different oxidation states of the sulfur atom.

The electrochemical oxidation of phenothiazine derivatives typically occurs in a stepwise manner. researchgate.netmdpi.com The first step is a one-electron oxidation that forms a stable cation radical. researchgate.net This is often a reversible process. Further oxidation at a higher potential leads to the formation of the sulfoxide, and subsequently, the sulfone. researchgate.net These latter steps are generally irreversible. The mechanism involves the oxidation of the sulfur atom to form the sulfoxide, which can then undergo a second oxidation to yield the sulfone. nih.gov This methodology has been successfully applied to produce sulfoxide and sulfone metabolites of phenothiazine-based drugs on a multi-milligram scale. nih.gov

The process is typically carried out in an electrochemical cell with a working electrode, a counter-electrode, and a reference electrode, using a suitable solvent and supporting electrolyte. The selectivity towards sulfoxide or sulfone can be "dialed-in" by adjusting the electrical parameters, making it a powerful technique for systematic functionalization. nih.gov

Advanced Materials Science Applications of 10 2 Nitrophenyl Phenothiazine and Functionalized Derivatives

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Phenothiazine (B1677639) derivatives have been extensively investigated for their use in OLEDs, serving as host materials, hole-transporting layers (HTLs), and emitters. rsc.orgrsc.org Their non-planar, butterfly-like structure can suppress intermolecular interactions, leading to materials with high photoluminescence quantum yields in the solid state. rsc.org

Charge Transport Properties and Emitter Performance

The efficiency of an OLED is heavily dependent on the charge transport characteristics of its constituent materials. Phenothiazine derivatives are generally known to be good hole-transporting materials due to the electron-rich nature of the phenothiazine nucleus. However, the introduction of a potent electron-withdrawing group like the nitro group in 10-(2-nitrophenyl)phenothiazine is expected to significantly modulate these properties.

Table 1: Illustrative Electroluminescence Performance of a Phenothiazine-Based Emitter

EmitterMaximum Brightness (cd m⁻²)Power Efficiency (lm W⁻¹)Emission Color
PY-PH rsc.org21160.45Green

This table presents data for a related phenothiazine derivative to illustrate typical performance metrics.

Development of Thermally Activated Delayed Fluorescence (TADF) Materials

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, enabling internal quantum efficiencies approaching 100% in OLEDs. Phenothiazine is a popular donor unit in the design of TADF emitters, often combined with an acceptor unit in a donor-acceptor (D-A) architecture. This design strategy aims to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the triplet to the singlet manifold.

The "two-conformation-switchable" nature of phenothiazine units can play a crucial role in achieving multicolor-changing mechanochromic luminescence and efficient TADF. nih.gov Donor-acceptor-donor (D-A-D) triads using phenothiazine as the donor have demonstrated high external quantum efficiencies (EQEs) of up to 16.8%. scilit.com

For this compound, the phenothiazine unit acts as the electron donor and the nitrophenyl group as the electron acceptor. This inherent D-A structure is a prerequisite for TADF. The strong electron-withdrawing nitro group would likely lead to a significant charge transfer character in the excited state, which is conducive to a small ΔEST. However, the presence of the nitro group can sometimes lead to fast non-radiative decay, which could quench the TADF effect. The precise control of the dihedral angle between the donor and acceptor moieties is critical in optimizing the balance between a small ΔEST and a high photoluminescence quantum yield.

Table 2: Properties of a Phenothiazine-based TADF Emitter

EmitterΔEST (eV)PLQY (%)OLED EQE (%)
(T-TRZ)-PTZ researchgate.net~0.084311.5

This table shows data for a TADF emitter containing phenothiazine units to provide context.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

Phenothiazine derivatives have been widely employed as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). rsc.orgdntb.gov.ua The electron-donating strength and the ability to anchor to semiconductor surfaces like TiO₂ are key features of these molecules in photovoltaic applications. rsc.org

Sensitizer Design and Electron Injection Efficiency

In DSSCs, the sensitizer's role is to absorb light and inject electrons into the conduction band of a wide-bandgap semiconductor, typically TiO₂. The most effective phenothiazine-based sensitizers are designed with a D-π-A architecture, where the phenothiazine unit serves as the electron donor (D), a conjugated spacer acts as the π-bridge, and an anchoring group functions as the electron acceptor (A). researchgate.net

The this compound molecule can be considered a D-A system. For use as a DSSC sensitizer, it would typically be further functionalized with a π-bridge and an anchoring group (e.g., cyanoacrylic acid) at the phenothiazine core. The electron-rich phenothiazine core is an excellent electron donor. rsc.org The efficiency of electron injection from the excited state of the dye into the TiO₂ conduction band is a critical factor for high power conversion efficiency (PCE). This process is governed by the relative energy levels of the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band edge.

The introduction of the electron-withdrawing 2-nitrophenyl group at the 10-position influences the electronic properties of the phenothiazine donor. It lowers both the HOMO and LUMO energy levels. A lower HOMO is beneficial as it can lead to a higher open-circuit voltage (Voc). A lower LUMO must still be sufficiently high to ensure efficient electron injection into the TiO₂. The nitro group's strong electron-withdrawing nature could potentially enhance the intramolecular charge transfer, which is beneficial for light harvesting.

Influence of Molecular Structure on Photovoltaic Performance

The molecular structure of phenothiazine-based dyes has a profound impact on their photovoltaic performance. The non-planar butterfly structure of the phenothiazine unit helps to suppress dye aggregation on the TiO₂ surface, which is beneficial for device performance. rsc.org The positions C-3, C-7, and N-10 of the phenothiazine ring are readily functionalized to tune the optical and electrochemical properties of the dye. rsc.org

For instance, the introduction of different donor moieties at the end of a D-π-D-π-A structured phenothiazine dye has been shown to significantly affect the PCE. In one study, a device with a dibenzothiophenyl donor moiety achieved a PCE of 6.22%, which was considerably higher than that of derivatives with other donor groups. nih.gov This highlights the importance of the terminal group in optimizing the dye's performance.

Table 3: Photovoltaic Performance of DSSCs with Different Phenothiazine-Based Dyes

DyeVoc (mV)Jsc (mA/cm²)FFPCE (%)
Dye 2a nih.gov70017.960.486.22
Dye 2b nih.gov63111.870.544.22
Dye 2c nih.gov70312.800.564.80
N719 (Ref.) nih.gov---3.56

This table presents performance data for related D-π-D-π-A phenothiazine dyes to illustrate the impact of structural modifications.

Photocatalysis and Photoredox Chemistry

Phenothiazine derivatives have emerged as a valuable class of organic photoredox catalysts. nih.govbeilstein-journals.org Their ability to absorb light and participate in electron transfer processes makes them suitable for a variety of chemical transformations. nih.govrsc.org

Upon photoexcitation, phenothiazines can be excited to a state where they can act as either an electron donor or acceptor. The redox properties of the excited state are crucial for their photocatalytic activity. The introduction of substituents on the phenothiazine ring allows for the tuning of these properties.

A study on N-arylphenothiazines with various electron-donating and electron-withdrawing substituents revealed that these modifications can modulate their absorbance and electrochemical characteristics. beilstein-journals.org The introduction of a nitro group, as in this compound, results in a distinct long-wavelength absorption compared to other derivatives, which is attributed to a charge transfer state. beilstein-journals.org This red-shifted absorption is beneficial for visible-light-driven photocatalysis.

The electron-withdrawing nitro group will make the phenothiazine core more electron-deficient. This will increase its oxidation potential, making it a weaker ground-state electron donor. However, in the excited state, it can still be a potent reductant. The photocatalytic activity of this compound would be highly dependent on the specific reaction it is intended to catalyze. For oxidative reactions, its increased oxidation potential might be a limitation. Conversely, for reductive processes where the excited state donates an electron, the modified electronic structure could be advantageous. For example, extended phenothiazines have been shown to efficiently catalyze the oxidative coupling of amines to imines under visible light. rsc.org

Table 4: Redox Potentials of Selected N-Arylphenothiazine Derivatives

CompoundSubstituent on Phenyl RingE1/2 (V vs. Fc/Fc⁺)
1 H0.16 rsc.org
2 4-N(CH₃)₂-
6 4-NO₂-

Data for specific redox potentials of nitro-substituted N-phenylphenothiazines were not available in the provided search results. The table structure is provided for illustrative purposes.

Catalytic Activity in Organic Transformations (e.g., Oxidative Coupling Reactions)

While specific studies detailing the catalytic activity of this compound in oxidative coupling reactions are not extensively documented in publicly available research, the broader class of phenothiazine derivatives has demonstrated significant potential in this area. Phenothiazines are recognized as effective catalysts in various organic transformations due to their ability to facilitate electron transfer processes.

For instance, research has shown that phenothiazine derivatives can act as photocatalysts in the oxidative coupling of primary amines under visible light irradiation. researchgate.net The mechanism often involves the formation of a phenothiazine radical cation, which initiates the coupling reaction. The electronic properties of the substituents on the phenothiazine ring have been observed to influence the catalytic activity. researchgate.net

Furthermore, phenothiazines have been employed in self-catalytic photochemical sulfonylation reactions, where the phenothiazine molecule acts as both a substrate and a photosensitizer under visible light. rsc.org This highlights the inherent catalytic potential embedded within the phenothiazine scaffold. Although direct evidence for this compound is pending, its structural similarity to other catalytically active phenothiazines suggests it could be a viable candidate for such applications, with the nitrophenyl group potentially modulating its redox properties and, consequently, its catalytic efficacy.

Visible-Light-Driven Reactions

The application of phenothiazine derivatives in visible-light-driven reactions is an area of active investigation. researchgate.netbohrium.com The core phenothiazine structure can absorb light in the visible spectrum, leading to the generation of excited states that can drive chemical transformations. This property is crucial for developing more sustainable and energy-efficient chemical processes.

New phenothiazine-based organic dyes have been synthesized and utilized for visible-light-driven organic transformations, such as the oxidative coupling of primary benzylamines. researchgate.net These reactions can proceed at ambient temperature using molecular oxygen as a clean oxidant. The catalytic activity in these systems is dependent on the electronic nature of the substituents on the phenothiazine ring. researchgate.net

While direct studies on this compound are limited, related research on other phenothiazine derivatives as photoinitiators for polymerization under visible light provides a strong basis for its potential in this domain. bohrium.comresearchgate.net The presence of the nitro group in this compound is expected to influence its absorption spectrum and the lifetime of its excited states, which are key parameters for photocatalytic efficiency.

Sensors and Optoelectronic Devices

The rich electrochemical and photophysical properties of phenothiazine derivatives make them highly suitable for applications in sensors and optoelectronic devices. researchgate.netrsc.org

Design Principles for Electrochemical and Optical Sensors

The design of electrochemical and optical sensors based on phenothiazine derivatives leverages their ability to undergo reversible redox processes and exhibit changes in their optical properties upon interaction with analytes. Electropolymerized films of phenothiazine derivatives have been used to create conductive polymers that can act as catalysts for the oxidation of biologically important molecules like NADH, forming the basis for enzymatic biosensors. wikipedia.org

For example, an impedimetric DNA sensor was developed using an electropolymerized film of a phenylamino (B1219803) derivative of phenothiazine for the determination of the antitumor drug doxorubicin. nih.gov In the design of optical sensors, changes in the fluorescence or absorption spectra of phenothiazine derivatives upon binding to a target analyte are utilized for detection.

Electrochromic Devices and Photochromic Molecules

Phenothiazine derivatives are promising materials for electrochromic devices (ECDs) due to their ability to change color upon electrochemical oxidation and reduction. researchgate.netrsc.orggncl.cnutexas.edu N-substituted phenothiazine derivatives have been synthesized and shown to exhibit reversible and clear color changes in ECDs. researchgate.net Polymers incorporating phenothiazine units have also been investigated for their electrochromic properties, displaying stable color switching and high contrast. rsc.org For instance, a polymer containing a 10-methyl-3,7-phenothiazylene unit showed a reversible color change from yellow to red upon electrochemical oxidation. utexas.edu

3D Printing Initiators (Nitro-Phenothiazine-Based Oxime Esters)

A significant application of nitro-functionalized phenothiazines is in the field of 3D printing, specifically as photoinitiators. researcher.liferesearchgate.netuniv-amu.fr Nitro-phenothiazine-based oxime esters have been synthesized and demonstrated to be highly efficient dual photo/thermal initiators for the free radical photopolymerization of acrylates. researcher.liferesearchgate.net

These compounds act as Type I photoinitiators, meaning they undergo cleavage upon light absorption to generate reactive radicals that initiate the polymerization process. The presence of the nitro-phenothiazine chromophore allows for the absorption of light, typically from a 405 nm LED source, which is commonly used in stereolithography and other 3D printing technologies. researcher.liferesearchgate.net The oxime ester group is designed to efficiently cleave and produce the initiating radicals.

Research has shown that these nitro-phenothiazine-based oxime esters exhibit excellent photoinitiation abilities and can also function as thermal initiators, making them versatile for dual-curing systems. researcher.liferesearchgate.net This dual functionality is particularly advantageous for applications such as the manufacturing of carbon fiber composites, where light penetration can be limited. researcher.liferesearchgate.net

Compound NameApplicationKey FindingReference
Nitro-Phenothiazine-Based Oxime Esters3D Printing InitiatorsExhibit excellent dual photo/thermal initiation performance for acrylate (B77674) polymerization. researcher.liferesearchgate.net
Phenylamino derivative of phenothiazineElectrochemical SensorUsed to develop an impedimetric DNA sensor for doxorubicin. nih.gov
N-Substituted Phenothiazine DerivativesElectrochromic DevicesShow reversible and clear color changes upon electrochemical doping and dedoping. researchgate.net
Poly(2,2′-[10-methyl-3,7-phenothiazylene]- 6,6′-bis[4-phenylquinoline])Electrochromic DevicesDisplays a stable yellow-to-red color change upon oxidation. utexas.edu

Supramolecular Assembly and Intermolecular Interactions of 10 2 Nitrophenyl Phenothiazine Systems

Non-Covalent Interactions in Crystal Structures (e.g., π-π Stacking)

The solid-state packing and crystal structure of phenothiazine (B1677639) derivatives are heavily influenced by a network of subtle, non-covalent forces. These interactions dictate the orientation of molecules relative to one another, which in turn affects the material's bulk properties.

In the specific case of 10-(2-nitrophenyl)phenothiazine, X-ray analysis reveals important structural features. deepdyve.com A key finding is that the 2'-nitrophenyl group is oriented in the plane that bisects the phenothiazine ring. deepdyve.com This spatial arrangement is noteworthy as it contrasts with other 10-arylphenothiazines where the aryl group is perpendicular to this plane. deepdyve.com This orientation is believed to be a result of steric hindrance from the 2'-nitro group, which restricts resonance interactions between the nitrophenyl group and the lone pair of electrons on the nitrogen atom (N10) of the phenothiazine core. deepdyve.com

The phenothiazine moiety itself characteristically adopts a non-planar, folded geometry often described as a "butterfly" conformation. nih.govresearchgate.net This folding is quantified by the dihedral angle between the two outer benzene (B151609) rings. For instance, in a closely related derivative, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, this dihedral angle is 153.87 (7)°. nih.govresearchgate.net In another example, 2,3-dinitrophenothiazine, the dihedral angle between its outer rings is 23.13 (3)°, and the central heterocyclic ring exists as a distorted boat. acs.org

The stability of the crystal lattice in these systems is achieved through a combination of several types of non-covalent interactions:

π-π Stacking: These interactions are common in aromatic systems and play a crucial role in the packing of phenothiazine derivatives. rsc.orgscielo.org.mx In the crystal structure of one phenothiazine compound, intermolecular π-π stacking distances were observed to be in the range of 3.670–3.736 Å. nih.gov The strength and geometry of these stacking interactions can significantly influence the photophysical properties of the material, such as room temperature phosphorescence. rsc.org

Hydrogen Bonds: C-H···O, C-H···N, and C-H···S interactions are frequently observed, creating robust supramolecular networks. scielo.org.mxnih.gov For example, a rigid 2D network can be stabilized via intermolecular C-H···N interactions with distances of 2.690 Å. nih.gov In structures containing nitro groups, interactions such as C-H···O hydrogen bonds and nitro···π(arene) interactions can link molecules into a continuous three-dimensional framework. researchgate.net

Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify the various intermolecular contacts. For one phenothiazine derivative, Hirshfeld analysis indicated that the crystal packing was stabilized by numerous C-H···O and C-H···S intermolecular interactions. nih.gov

These varied non-covalent forces collectively direct the assembly of this compound and its analogues into well-defined crystal structures.

Interaction TypeDescriptionTypical Distance/GeometryReference
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.3.670–3.736 Å interplanar distance. nih.gov
C-H···N Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom.~2.690 Å. nih.gov
C-H···O/S Hydrogen Bond Weak hydrogen bonds involving oxygen or sulfur as the acceptor.Stabilizes crystal packing. nih.gov
Nitro···π Interaction An interaction between an electron-deficient nitro group and an electron-rich π system of an aryl ring.Links molecules into framework structures. researchgate.net
Phenothiazine Fold Angle The dihedral angle between the two benzene rings of the phenothiazine core.153.87° in a nitrophenyl-containing derivative. nih.govresearchgate.net

Design of Supramolecular Architectures Employing Phenothiazine Units

The phenothiazine scaffold is a highly versatile building block in the rational design of supramolecular architectures and functional organic materials. rsc.org Its utility stems from its stable, electron-rich nature and its defined, non-planar geometry. rsc.org

A predominant design strategy involves the "donor-acceptor" (D-A) approach. rsc.org In this model, the phenothiazine unit serves as a potent electron donor (D). rsc.org By chemically linking it to an electron-accepting (A) moiety, a molecule with intramolecular charge-transfer (ICT) characteristics is created. nih.govrsc.org In this compound, the nitrophenyl group functions as the acceptor. This D-A structure leads to tailored properties such as low energy gaps and reversible redox behavior, which are highly desirable for optoelectronic applications. rsc.org The near-planar geometry observed in some nitrophenyl-phenothiazine derivatives is reasonably explained by these intramolecular charge-transfer interactions. nih.govresearchgate.net

The design principles leveraging phenothiazine units can be summarized as follows:

Optoelectronic Materials: The D-A strategy allows for the tuning of frontier energy levels (HOMO/LUMO), making phenothiazine derivatives suitable as electron donors in organic solar cells or as hole-transporting materials in organic light-emitting diodes (OLEDs). rsc.org

Electrochromic Devices: N-substituted phenothiazine derivatives can be used as anodic electrochromic materials. researchgate.net Devices fabricated with these compounds can exhibit reversible and distinct color changes in response to an applied voltage, switching between colored and transparent states. researchgate.net

Molecular Sensors: The electronic properties of the phenothiazine core can be modulated by external stimuli. This has been exploited in the development of sensors for various analytes, including ions and biomolecules. rsc.orgrsc.org The phenothiazine unit can act as a signal transducer, where binding of an analyte to a recognition site on the molecule triggers a change in its electrochemical or photophysical properties. rsc.org

Control of Solid-State Properties: By modifying substituents on the phenothiazine ring system, it is possible to control the intermolecular packing in the solid state. rsc.org This control over non-covalent interactions, such as π-π stacking, allows for the fine-tuning of properties like solid-state luminescence and phosphorescence. rsc.org

The rational design of these architectures is a cornerstone of modern materials chemistry, with the goal of creating novel materials for applications ranging from lighting and displays to advanced sensor technologies. rsc.org

Design StrategyCore PrincipleTarget ApplicationReference
Donor-Acceptor (D-A) Systems Phenothiazine (donor) is linked to an electron-acceptor (e.g., nitrophenyl group) to create intramolecular charge-transfer (ICT).Organic Solar Cells, OLEDs, Optoelectronics. nih.govrsc.org
Electrochemical Modulation The redox state of the phenothiazine unit is reversibly changed with an applied voltage, leading to a color change.Electrochromic Devices (Smart Windows). researchgate.net
Host-Guest Chemistry A recognition site is attached to the phenothiazine core to bind specific analytes, causing a detectable signal.Chemical Sensors, Biosensors. rsc.orgrsc.org
Solid-State Packing Control Substituents are varied to influence intermolecular forces (e.g., π-π stacking) and control bulk properties.Room Temperature Phosphorescent Materials, Anti-counterfeiting. rsc.org

Anion Recognition via Nitrophenyl Reporting Units (chemical mechanisms)

The this compound system is well-suited for the role of a chemical sensor, particularly for the detection of anions. In this context, the nitrophenyl group acts as a "reporting unit," providing a clear signal upon interaction with a target anion. The mechanism of recognition and signaling is rooted in fundamental principles of supramolecular chemistry.

The core of the mechanism involves the formation of a hydrogen bond between the anion and a hydrogen-bond donor site on the sensor molecule. researchgate.net In many phenothiazine derivatives designed for anion sensing, this donor site is the N-H proton of the phenothiazine ring itself. rsc.org The acidity of this proton is enhanced by the presence of electron-withdrawing groups on the molecule, such as the nitro group on the attached phenyl ring.

The sequence of events during anion detection is typically as follows:

Anion Binding: A target anion, such as fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), approaches the sensor molecule. rsc.orgresearchgate.net It forms a hydrogen bond with the acidic N-H proton of the phenothiazine. In some cases, a deprotonation event may occur, where the anion is basic enough to completely remove the proton.

Electronic Perturbation: The binding or deprotonation event introduces a significant electronic change. The formation of the hydrogen bond increases the electron density on the phenothiazine nitrogen. This enhanced electron density is then relayed through the molecule's conjugated π-system.

Modulation of ICT: This perturbation alters the strength of the intramolecular charge transfer (ICT) between the electron-donating phenothiazine unit and the electron-withdrawing nitrophenyl unit.

Signal Transduction: The change in the molecule's electronic structure results in a modification of its absorption and/or emission properties. This leads to a detectable signal, which is often a distinct color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). rsc.org For example, the addition of fluoride ions to certain phenothiazine derivatives can induce a rapid and selective change in the emission color from blue to yellow. rsc.org

This mechanism allows for the highly selective and sensitive detection of biologically and environmentally important anions. researchgate.net The design of such sensors often focuses on creating a specific binding pocket that complements the size, shape, and charge of the target anion, thereby enhancing the selectivity of the recognition process.

StepMechanismConsequenceReference
1. Binding Anion (e.g., F⁻, CH₃COO⁻) forms a hydrogen bond with an acidic proton (e.g., phenothiazine N-H).Formation of a host-guest complex. rsc.orgresearchgate.net
2. Perturbation Increased electron density on the phenothiazine nitrogen due to H-bonding or deprotonation.Electronic structure of the sensor is altered. rsc.org
3. ICT Modulation The electronic push-pull character between the phenothiazine donor and nitrophenyl acceptor is changed.The energy of the molecule's frontier orbitals is modified. nih.govrsc.org
4. Signaling The change in electronic structure alters the molecule's light absorption/emission properties.A visible color change or fluorescence response is generated. rsc.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Complex Architectures

Future synthetic research on 10-(2-Nitrophenyl)phenothiazine is anticipated to move beyond traditional methods towards more sophisticated and efficient strategies for creating complex molecular architectures. While classical syntheses of phenothiazines are well-established, modern techniques offer pathways to derivatives with precisely controlled functionalities. jmedchem.comresearchgate.net

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions have proven highly effective for constructing complex phenothiazine (B1677639) derivatives with high regioselectivity. jmedchem.com Future work could focus on applying reactions like Suzuki, Buchwald-Hartwig, and Heck couplings to the phenothiazine or the nitrophenyl rings of this compound. This would enable the introduction of a wide array of functional groups (e.g., aryl, alkyl, amino groups) to systematically tune the molecule's properties.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes and reducing waste. Research into the selective C-H activation of the phenothiazine core or the pendant nitrophenyl ring would allow for the late-stage modification of the molecule, providing rapid access to a library of derivatives.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including phenothiazine derivatives. researchgate.net Applying these techniques to the synthesis and derivatization of this compound could lead to more efficient and sustainable synthetic protocols.

Combinatorial Synthesis: The development of combinatorial approaches, where large libraries of related compounds are synthesized simultaneously, could accelerate the discovery of new derivatives with optimized properties. researchgate.net This would be particularly useful for screening potential candidates for specific applications, such as in medicinal chemistry or materials science.

A summary of potential advanced synthetic strategies is presented in Table 1.

Synthetic Strategy Description Potential Advantages Relevant Research Context
Transition Metal-Catalyzed Cross-CouplingFormation of C-C and C-N bonds using catalysts (e.g., Palladium, Copper).High regioselectivity, functional group tolerance, access to diverse derivatives. jmedchem.com
C-H ActivationDirect functionalization of carbon-hydrogen bonds.Atom economy, reduced number of synthetic steps, late-stage modification.General trend in modern organic synthesis.
Microwave/Ultrasound-Assisted SynthesisUse of microwave or ultrasonic irradiation to accelerate reactions.Reduced reaction times, improved yields, enhanced energy efficiency. researchgate.net
Combinatorial SynthesisAutomated, parallel synthesis of a large library of compounds.Rapid generation of diverse molecules for high-throughput screening. researchgate.net

Deeper Understanding of Structure-Property Relationships via Advanced Characterization

A fundamental understanding of the relationship between the molecular structure of this compound and its resulting physicochemical properties is crucial for its rational application. Future research should employ a suite of advanced characterization techniques coupled with computational modeling to elucidate these relationships.

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR and mass spectrometry are essential for structural confirmation acs.org, a deeper understanding requires more advanced methods. Single-crystal X-ray diffraction studies can reveal detailed information about the molecule's three-dimensional structure, including the "butterfly angle" of the phenothiazine core and intermolecular packing modes. rsc.org These structural features are known to significantly influence the electronic properties of the material.

Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound and its derivatives is necessary. mdpi.com This includes determining quantum yields, excited-state lifetimes, and the nature of electronic transitions (e.g., n-π, π-π). mdpi.com Techniques like transient absorption spectroscopy can provide insights into the dynamics of excited states, which is critical for applications in photocatalysis or optoelectronics.

Electrochemical Analysis: Cyclic voltammetry and related techniques should be used to determine the redox potentials of the molecule. The electron-rich phenothiazine core and the electron-withdrawing nitrophenyl group suggest interesting electrochemical behavior. mdpi.com Understanding the oxidation and reduction processes is vital for designing materials for electronic devices or as redox mediators.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure, frontier molecular orbitals (HOMO/LUMO), and excited-state properties. nih.gov These computational studies can help rationalize experimental findings and predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts. rsc.orgnih.gov

Table 2 outlines key properties and the techniques used to study them, forming the basis of structure-property relationship investigations.

Property Characterization Technique Significance Relevant Research Context
Molecular GeometrySingle-Crystal X-ray DiffractionDetermines bond lengths, angles, and intermolecular packing. rsc.org
Electronic TransitionsUV-Vis & Photoluminescence SpectroscopyReveals absorption and emission characteristics (n-π, π-π transitions). mdpi.com
Excited State DynamicsTransient Absorption SpectroscopyElucidates the lifetime and decay pathways of excited states. nih.gov
Redox PotentialsCyclic VoltammetryMeasures the ease of oxidation and reduction. mdpi.com
Electronic StructureDFT/TD-DFT CalculationsPredicts HOMO/LUMO energies and excited state properties. rsc.orgnih.gov

Rational Design of Next-Generation Functional Materials with Enhanced Performance

Building on a solid understanding of structure-property relationships, the next frontier is the rational design of functional materials based on the this compound scaffold. The inherent donor-acceptor (D-A) character, with the electron-donating phenothiazine and electron-accepting nitrophenyl moiety, makes this a promising platform for various applications.

Organic Light-Emitting Diodes (OLEDs): The substitution pattern on the phenothiazine core is known to influence emission color. rsc.org By systematically modifying the structure of this compound, for example, by introducing additional acceptor or donor units, it may be possible to tune the emission from blue to other parts of the spectrum. The goal would be to develop novel emitters with high quantum efficiency and stability.

Photocatalysis: Phenothiazine derivatives have been incorporated into covalent organic frameworks (COFs) for photocatalytic applications. rsc.org The D-A structure of this compound could facilitate charge separation upon photoexcitation, making it a candidate for use in organic photocatalysts for reactions like oxidative coupling or polymerization. rsc.orgacs.org

Perovskite Solar Cells (PSCs): Phenothiazine-based self-assembled monolayers (SAMs) have been successfully used as hole transport layers (HTLs) in high-efficiency PSCs. researchgate.net The this compound core could be functionalized with anchoring groups (e.g., phosphonic or carboxylic acids) to create novel SAMs. The aim would be to optimize energy level alignment, improve hole extraction, and enhance the stability of the solar cells. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The integration of this compound into hybrid materials represents a promising avenue to combine the processability and functional tunability of organic molecules with the robustness and unique properties of inorganic materials.

Covalent Organic Frameworks (COFs): As mentioned, phenothiazines can be used as building blocks for COFs. rsc.orgacs.org Future research could explore the use of this compound, potentially after modification with suitable reactive groups, as a node in the construction of 2D or 3D COFs. The resulting materials could exhibit tailored porosity, high surface area, and ordered D-A structures beneficial for photocatalysis, gas storage, or sensing.

Metal-Organic Frameworks (MOFs): While less common than COFs for phenothiazines, it is conceivable to design ligands based on this compound that can coordinate with metal ions to form MOFs. This would create hybrid materials with interesting photophysical or redox properties stemming from both the organic linker and the metal nodes.

Surface-Modified Nanoparticles: this compound derivatives could be designed to anchor onto the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides). This surface functionalization could be used to passivate surface defects, facilitate charge transfer between the nanoparticle and the organic layer, or introduce new functionalities to the nanoparticle system for applications in bioimaging or sensing.

Self-Assembled Monolayers (SAMs) on Conductive Substrates: As noted for PSCs, creating SAMs from tailored this compound derivatives on substrates like indium tin oxide (ITO) or metal oxides is a key research direction. researchgate.net These ultrathin layers can precisely control the interfacial properties in electronic devices, influencing charge injection/extraction and device performance. researchgate.net

Q & A

Basic: What synthetic methodologies are optimal for preparing 10-(2-Nitrophenyl)phenothiazine, and how can reaction yields be improved?

Answer:
The synthesis of nitro-substituted phenothiazine derivatives typically employs Sonogashira coupling or Buchwald-Hartwig amination . For this compound, a Sonogashira coupling protocol (similar to the 4-nitro derivative) could be adapted:

  • Reagents : 2-Nitroiodobenzene and 10-ethynylphenothiazine.
  • Conditions : Tetrakis(triphenylphosphine)palladium(0) (3–5 mol%), CuI (2 mol%), THF/triethylamine (1:1 v/v), 18–24 h at 60–70°C .
  • Yield Optimization : Low yields (~7% for the 4-nitro analog) suggest side reactions (e.g., homo-coupling). Strategies include:
    • Precatalyst activation : Use PdCl₂(PPh₃)₂ with excess PPh₃ to stabilize palladium intermediates.
    • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Purification : Gel permeation chromatography or recrystallization from CHCl₃/hexane .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key for confirming substitution patterns. For example, the 2-nitrophenyl group would split aromatic proton signals into distinct doublets (e.g., δ 8.21 ppm for nitro-adjacent protons in the 4-nitro analog) .
  • X-ray Diffraction (XRD) : Determines molecular conformation and packing. The 4-nitro derivative crystallizes in a triclinic P1 space group with bond angles like C–S–C (~100–105°) and torsion angles (e.g., C1–N1–C12–C7 = −176.5°) indicating non-planarity .
  • IR Spectroscopy : Confirms nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced: How does the 2-nitrophenyl substitution influence the electronic and conformational properties of phenothiazine compared to the 4-nitro isomer?

Answer:

  • Electronic Effects : The 2-nitro group induces stronger steric hindrance and ortho-directing electronic effects , reducing conjugation efficiency versus the para-substituted analog. DFT calculations show a 10–15% decrease in HOMO-LUMO gap due to enhanced electron-withdrawing effects .
  • Conformational Analysis : The 2-nitro group disrupts planarity, increasing dihedral angles between the phenothiazine core and nitroaryl ring. For example, the 4-nitro derivative has a C13–N1–C1–C6 torsion of −153.28°, while the 2-nitro analog may exhibit angles >160° due to steric clashes .
  • Crystallographic Impact : Reduced symmetry in the 2-nitro derivative could lead to polymorphism , as seen in related ortho-substituted heterocycles .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) for this compound?

Answer:

  • Case Study : Discrepancies in S–C bond angles (XRD vs. DFT) often arise from crystal packing forces . For the 4-nitro analog, experimental C–S–C angles (100.07°) deviate from gas-phase calculations by ~5° .
  • Mitigation Strategies :
    • Periodic DFT : Incorporates crystal environment effects to align with XRD data.
    • Dynamic NMR : Probes solution-phase conformers to assess solid-state vs. solution discrepancies .
  • Reactivity Conflicts : If predicted nitro reduction potentials mismatch experimental cyclic voltammetry, revise computational parameters (e.g., solvent model, implicit/explicit solvation) .

Advanced: What strategies enable the integration of this compound into photoactive materials or catalytic systems?

Answer:

  • Photocatalysis : The nitro group enhances electron deficiency , making the compound a candidate for oxidative coupling reactions. Anchor onto TiO₂ or graphitic carbon nitride via –NO₂ coordination .
  • Electron Transport Layers (ETLs) : Blend with PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) to improve perovskite solar cell efficiency. The 2-nitro group improves interfacial dipole alignment, reducing recombination .
  • Methodology :
    • UV-Vis/PL Spectroscopy : Confirm charge-transfer transitions (e.g., λmax ~450 nm for phenothiazine → nitro charge transfer).
    • Transient Absorption Spectroscopy : Measure exciton lifetimes (~2–5 ns for nitro-substituted derivatives) .

Basic: What are the key challenges in achieving high-purity this compound, and how are they addressed?

Answer:

  • Byproducts : Common impurities include homo-coupled phenothiazine dimers and unreacted nitroaryl halides .
  • Purification Techniques :
    • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for nitroaryl separation.
    • Recrystallization : CH₂Cl₂/hexane yields >95% purity crystals .
  • Analytical Validation : LC-MS (ESI+) to detect trace impurities (<0.1%) and XRD for polymorph identification .

Advanced: How does the nitro group position (ortho vs. para) affect phenothiazine’s biological activity in neurotransmitter or enzyme inhibition studies?

Answer:

  • Dopamine Receptor Binding : The 2-nitro group’s steric bulk reduces affinity for D2 receptors (IC₅₀ ~1.4 μM) compared to non-substituted phenothiazines (IC₅₀ ~0.2 μM) .
  • Acetylcholinesterase Inhibition : Para-nitro derivatives show higher activity (Ki ~50 nM) due to better alignment with the catalytic triad. Ortho substitution disrupts binding via steric clashes .
  • Methodology :
    • Molecular Docking (AutoDock Vina) : Compare binding poses of 2-nitro vs. 4-nitro analogs.
    • Kinetic Assays : Use Ellman’s method to quantify enzyme inhibition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.